3-[2-(2-Ethoxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde
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Overview
Description
3-[2-(2-Ethoxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde is a complex organic compound with a unique structure that includes both hydrazinylidene and oxocyclohexa-diene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Ethoxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde typically involves the reaction of 2-ethoxyphenylhydrazine with 6-oxocyclohexa-1,4-diene-1-carbaldehyde under controlled conditions. The reaction is often carried out in an organic solvent such as ethanol or isopropyl alcohol at elevated temperatures (around 50°C) with vigorous stirring for about an hour .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-Ethoxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinylidene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazinylidene derivatives.
Scientific Research Applications
3-[2-(2-Ethoxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential anti-inflammatory and analgesic properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-[2-(2-Ethoxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde involves its interaction with specific molecular targets. The hydrazinylidene group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s structure allows it to participate in redox reactions, which can modulate cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-[2-(2-Ethoxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde is unique due to its specific combination of hydrazinylidene and oxocyclohexa-diene moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable scaffold for the development of new therapeutic agents and synthetic intermediates.
Properties
CAS No. |
144433-32-9 |
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Molecular Formula |
C15H14N2O3 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
5-[(2-ethoxyphenyl)diazenyl]-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C15H14N2O3/c1-2-20-15-6-4-3-5-13(15)17-16-12-7-8-14(19)11(9-12)10-18/h3-10,19H,2H2,1H3 |
InChI Key |
QBALMRAGZWQGEU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N=NC2=CC(=C(C=C2)O)C=O |
Origin of Product |
United States |
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